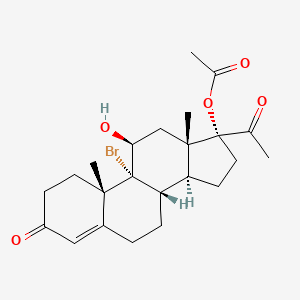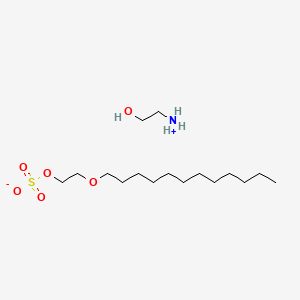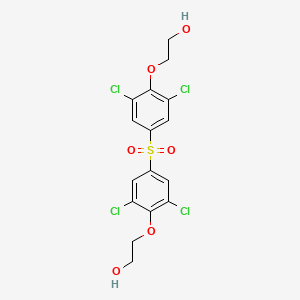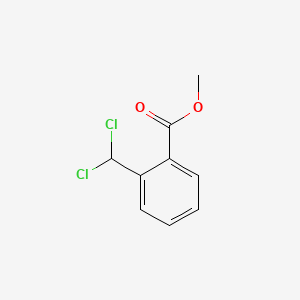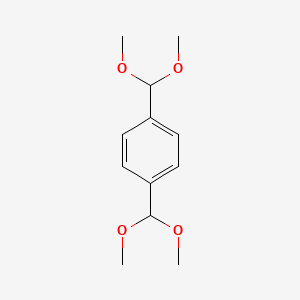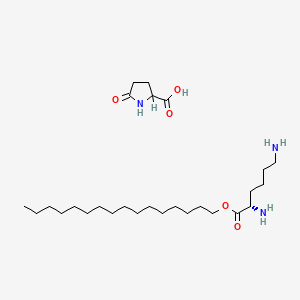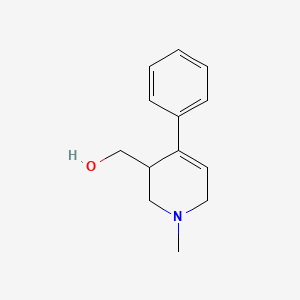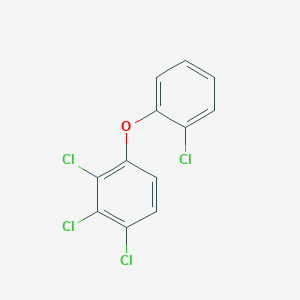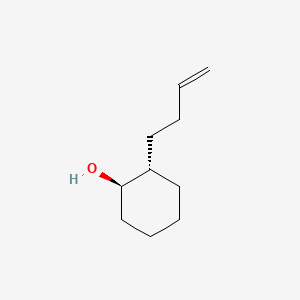
5-(1-Propynyl)-cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Propynyl)-cytidine is a modified nucleoside where a propynyl group is attached to the 5-position of the cytidine molecule. This modification enhances the stability and binding affinity of nucleic acids, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propynyl)-cytidine typically involves the Sonogashira cross-coupling reaction. This reaction uses palladium (Pd) as a catalyst and copper (Cu) as a co-catalyst to couple 5-iodocytidine with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1-Propynyl)-cytidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of this compound ketones or aldehydes.
Reduction: Formation of this compound saturated derivatives.
Substitution: Formation of various substituted cytidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Propynyl)-cytidine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(1-Propynyl)-cytidine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of DNA and RNA duplexes. The propynyl group increases the hydrophobic interactions and van der Waals forces, leading to more stable nucleic acid structures . This modification also allows for better recognition and binding to target sequences, making it useful in gene regulation and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
5-Methylcytidine: Similar in structure but with a methyl group instead of a propynyl group.
5-Bromocytidine: Contains a bromine atom at the 5-position.
5-Fluorocytidine: Contains a fluorine atom at the 5-position.
Comparison: 5-(1-Propynyl)-cytidine is unique due to its propynyl group, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in applications requiring high-affinity nucleic acid interactions, such as in the development of antisense oligonucleotides and triplex-forming oligonucleotides .
Eigenschaften
CAS-Nummer |
188254-40-2 |
|---|---|
Molekularformel |
C12H15N3O5 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-2-3-6-4-15(12(19)14-10(6)13)11-9(18)8(17)7(5-16)20-11/h4,7-9,11,16-18H,5H2,1H3,(H2,13,14,19)/t7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
XXSIICQLPUAUDF-TURQNECASA-N |
Isomerische SMILES |
CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)

